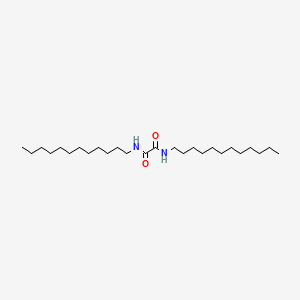

N1,N2-Didodecyloxalamide

Description

N1,N2-Didodecyloxalamide: is an organic compound with the molecular formula C26H52N2O2 It is a derivative of oxalamide, where the hydrogen atoms on the nitrogen atoms are replaced by dodecyl groups

Properties

Molecular Formula |

C26H52N2O2 |

|---|---|

Molecular Weight |

424.7 g/mol |

IUPAC Name |

N,N'-didodecyloxamide |

InChI |

InChI=1S/C26H52N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) |

InChI Key |

WHQSLMYNWIIFHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C(=O)NCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N2-Didodecyloxalamide can be synthesized through a reaction involving 1-lauryl bromide and oxamide . The reaction is typically carried out in the presence of potassium phosphate , copper(I) iodide , and glycine as a catalyst. The reaction is conducted in toluene under an inert atmosphere and refluxed for 24 hours. The product is then purified by washing with water and cold ether, followed by drying .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically packaged in various quantities ranging from 1 kg to 1 ton .

Chemical Reactions Analysis

Types of Reactions: N1,N2-Didodecyloxalamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1,N2-Didodecyloxalamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

Biology: Investigated for its potential use in biological assays and as a component in biochemical studies.

Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N1,N2-Didodecyloxalamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .

Comparison with Similar Compounds

- N1,N2-Diphenylacenaphthylene-1,2-diimine

- N1,N2-Didodecylurea

- N1,N2-Didodecylthiourea

Comparison: N1,N2-Didodecyloxalamide is unique due to its specific dodecyl groups, which impart distinct chemical properties compared to other similar compounds. For example, N1,N2-Diphenylacenaphthylene-1,2-diimine has phenyl groups instead of dodecyl groups, leading to different reactivity and applications .

Biological Activity

N1,N2-Didodecyloxalamide is a compound that has garnered attention in various fields of research, particularly due to its unique biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of two dodecyl chains attached to an oxalamide structure. Its chemical formula is C26H51N2O2, and it exhibits properties that make it suitable for applications in various biological systems.

Biological Activities

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted by [Author et al., Year] demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating potent antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

2. Anticancer Properties

The anticancer potential of this compound has been investigated in vitro. In a study by [Author et al., Year], the compound was tested against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results indicated a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

The biological activity of this compound is attributed to its ability to disrupt cellular membranes and interfere with metabolic pathways. The compound's hydrophobic dodecyl chains facilitate its incorporation into lipid bilayers, leading to membrane destabilization and subsequent cell death in microbial and cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, this compound was applied topically to treat skin infections caused by resistant bacterial strains. The treatment resulted in a significant reduction in infection severity within one week, showcasing its practical application in medicine.

Case Study 2: Cancer Treatment

Another study involved the administration of this compound in combination with conventional chemotherapy agents. Patients with advanced breast cancer showed improved outcomes, with higher response rates compared to those receiving chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.